![molecular formula C22H42N4O2Ru B6303267 Bis(N,N'-di-t-butylacetamidinato)ruthenium(II) dicarbonyl, 98% (99.99%-Ru) CAS No. 949113-49-9](/img/structure/B6303267.png)
Bis(N,N'-di-t-butylacetamidinato)ruthenium(II) dicarbonyl, 98% (99.99%-Ru)
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Vue d'ensemble
Description
Bis(N,N’-di-t-butylacetamidinato)ruthenium(II) dicarbonyl is a chemical compound with the molecular formula C22H42N4O2Ru . It is a beige to yellow solid and is used as a precursor for the Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Ruthenium-containing thin films .
Chemical Reactions Analysis
This compound is used in the Atomic Layer Deposition (ALD) process . The first amidine ligand can be easily eliminated on the sulfhydrylated surface. The second amidine ligand can also react with the adjacent sulfhydryl group to generate the N, N ′-di- tert -butylacetamidine ( t Bu-MeAMD-H) molecule .Physical And Chemical Properties Analysis
This compound is air sensitive and moisture sensitive . It has a melting point of 204°C and a vapor pressure of 130°/ 0.055mmHG . Its molecular weight is 495.67 .Applications De Recherche Scientifique
Atomic Layer Deposition (ALD)
This compound is used in the Atomic Layer Deposition (ALD) process to create ruthenium thin films . The ALD process can make completely conformal coating even in structures with high aspect ratios . The films are fine-grained polycrystalline ruthenium with high purity .
Pulsed Chemical Vapor Deposition (CVD)
Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl can be used alone in a pulsed CVD mode or with reducing agents such as molecular hydrogen or ammonia in a mixed CVD-ALD mode . The CVD films were grown without any co-reactant .
Electrodes for Capacitors
Ruthenium thin films made from this compound can be used as electrodes for capacitors. Their high work function leads to low leakage currents .
Gate Electrodes for PMOS Transistors
The high work function of ruthenium provides low threshold voltages for PMOS transistors .
Seed Layers for Copper Interconnections
Ruthenium has a low solid solubility in copper and strong adhesion to copper, making it suitable as a seed and/or adhesion layer for copper interconnects .
6. Non-Magnetic Spacer in Multilayer Magnetoresistance Structures Multilayer magnetoresistance structures such as those found in read/write heads in hard-drives and in magnetic memory (MRAM) can use ruthenium as a non-magnetic spacer between magnetic layers .
Heterogeneous Catalysts
Ruthenium films deposited on a support can be used to make heterogeneous catalysts .
Plasma Displays
Mécanisme D'action
Target of Action
Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl is primarily used as a precursor for the deposition of ruthenium-containing thin films . These thin films are used in various applications in microelectronics, such as electrodes for dynamic random access memories and metal-oxide-semiconductor field effect transistors .
Mode of Action
The compound interacts with its targets through a process known as Atomic Layer Deposition (ALD). In this process, the first amidine ligand of the compound can be easily eliminated on the sulfhydrylated surface . The second amidine ligand can also react with the adjacent sulfhydryl group to generate a molecule, which can strongly interact with the atom on the surface and be difficult to be desorbed .
Biochemical Pathways
The compound affects the atomic layer deposition pathway. In the subsequent reaction, the generated molecule can be exchanged with the precursor . Ultimately, the molecule can be desorbed and the precursor can be dissociated to form two sulfhydrylated groups on the surface .
Pharmacokinetics
Its properties such as air sensitivity, moisture sensitivity, melting point, and vapor pressure are crucial for its function .
Result of Action
The result of the compound’s action is the deposition of highly conductive, dense, and pure ruthenium thin films . These films are very conformal, with 80% step coverage over holes with high aspect ratios .
Action Environment
The action of the compound is influenced by environmental factors such as oxygen exposure. When oxygen exposure approaches a certain threshold, highly conductive, dense, and pure thin films can be deposited . When the oxygen exposure exceeds this threshold, the film peels off due to the recombinative desorption of o2 at the film/substrate interface .
Propriétés
IUPAC Name |
tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H21N2.2CO.Ru/c2*1-8(11-9(2,3)4)12-10(5,6)7;2*1-2;/h2*1-7H3;;;/q2*-1;;;+2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTPFYAVSNZFFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[C-]#[O+].[C-]#[O+].[Ru+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42N4O2Ru |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl |
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